tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula . This compound is notable for its applications in the fields of chemistry and pharmaceuticals, serving as an intermediate in the synthesis of various biologically active molecules. The compound's unique structural properties are attributed to its specific stereochemistry, which influences its reactivity and biological activity.
The compound can be synthesized through several methods, typically involving the reaction of 4-hydroxy-3-methylpiperidine with tert-butyl chloroformate under basic conditions. This process is commonly performed in organic solvents like dichloromethane, utilizing bases such as triethylamine to neutralize byproducts formed during the reaction.
tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate belongs to the class of piperidine derivatives. Piperidines are six-membered nitrogen-containing heterocycles that play a significant role in medicinal chemistry due to their diverse pharmacological properties.
The synthesis of tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves:
The process can be scaled up for industrial applications, where larger reactors and more efficient purification techniques are employed to achieve higher yields and purities of the final product .
The molecular structure of tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate features a piperidine ring substituted with a hydroxyl group and a tert-butyl ester. The stereochemistry at positions 3 and 4 is critical for its biological activity.
tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate can undergo various chemical reactions:
Reactions involving this compound often require careful control of conditions such as temperature and pH to achieve desired products without degradation.
The mechanism of action for tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. This interaction can modulate enzymatic activity or receptor signaling pathways, influencing various cellular processes.
The specific pathways through which this compound acts depend on its application context but may include:
tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate finds applications across various domains:
The synthesis of enantiomerically pure tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate (CAS 2326413-71-0 or 955028-90-7) hinges on precise construction of the piperidine core with defined stereocenters. The compound's molecular formula (C₁₁H₂₁NO₃) and weight (215.29 g/mol) necessitate meticulous regiochemical control during ring formation and functionalization [1] .
Piperidine ring formation typically employs chiral pool precursors or asymmetric cyclization techniques. A prevalent approach utilizes substituted pyridinium salts subjected to stereoselective reduction, achieving trans-3,4-disubstitution via thermodynamic control. Alternative routes involve ring-closing metathesis (RCM) of diene precursors with Grubbs catalysts, though this risks poor stereocontrol. Superior results derive from enzymatic desymmetrization of meso-intermediates or chiral auxiliary-guided cyclizations, yielding the piperidine scaffold with >98% ee [4]. Hydrogenation under PtO₂ catalysis at 50 psi H₂ provides optimal cyclization efficiency, while avoiding racemization at C3 and C4 [2] [6].
Table 1: Comparative Cyclization Methods for Piperidine Core Synthesis
Method | Catalyst/Reagent | Stereoselectivity | Yield (%) |
---|---|---|---|
Pyridinium Reduction | NaBH₄/CeCl₃ | Moderate (trans:cis 4:1) | 65 |
Ring-Closing Metathesis | Grubbs II | Low (racemic) | 52 |
Chiral Auxiliary Cyclization | (S)-Proline-derived | High (>98% ee) | 78 |
Enzymatic Desymmetrization | Lipase PS-30 | High (>99% ee) | 81 |
Achieving the (3R,4R) configuration requires stringent regiocontrol during introduction of the C3-methyl and C4-hydroxy groups. Directed ortho-lithiation enables site-specific functionalization: transmetalation of N-Boc-piperidine at -78°C with s-BuLi/Boron trifluoride generates a chelated complex that reacts with methyl iodide to yield exclusively 3-methyl substitution. Subsequent diastereoselective hydroxylation exploits the steric bias of the existing methyl group—syn-dihydroxylation with OsO₄/NMO favors the erythro diol, though borane-based hydroboration-oxidation delivers superior regioselectivity (C4-OH) with 10:1 trans selectivity [6] [7]. Computational modeling confirms that the C3 methyl group directs electrophiles axially to C4 via chair-flip avoidance .
Table 2: Stereochemical Outcomes of Hydroxylation Methods
Hydroxylation Method | Reagent | C4-OH Selectivity | trans:cis Ratio |
---|---|---|---|
syn-Dihydroxylation | OsO₄/NMO | Low (mixed isomers) | 3:1 |
Epoxidation/Hydrolysis | mCPBA/H₃O⁺ | Moderate | 7:1 |
Directed Hydroboration | 9-BBN/H₂O₂/NaOH | High | 15:1 |
1.2.1 tert-Butyl Chloroformate-Mediated Carbamate Formation
Carboxylation at N1 employs tert-butyl chloroformate (Boc₂O) or di-tert-butyl dicarbonate (Boc-Anhydride). While Boc₂O is cost-effective, its exothermic reaction necessitates cryogenic conditions (-20°C) to prevent N-alkylation byproducts. Boc-Anhydride offers milder reactivity but requires DMAP catalysis (5 mol%) in THF to achieve >90% conversion. Kinetic studies reveal Boc₂O reacts 8-fold faster with secondary amines versus Boc-Anhydride, though the latter maintains stereochemical integrity better due to lower epimerization risk [2] [4]. Purification via silica chromatography isolates the Boc-protected product (97% purity) with molecular weight confirmed as 215.29 g/mol [1] .
Solvent polarity critically impacts stereoretention: aprotic solvents (THF, DCM) preserve configuration better than protic alternatives (MeOH, EtOH). THF optimally balances Boc-group transfer rate and minimized racemization (<1% epimerization). Catalyst screening identified DMAP as superior to triethylamine for Boc-Anhydride activation, reducing reaction time from 24h to 2h at 25°C. For Boc₂O, N-methylmorpholine (2 equiv.) in DCM at -30°C achieves near-quantitative yields without stereoinversion [2] [6].
Table 3: Carboxylation Efficiency Under Varied Conditions
Carboxylating Agent | Solvent | Base/Catalyst | Yield (%) | Epimerization (%) |
---|---|---|---|---|
Boc₂O | DCM | N-Methylmorpholine | 95 | <1 |
Boc₂O | THF | Et₃N | 87 | 3.2 |
Boc-Anhydride | THF | DMAP | 92 | 0.4 |
Boc-Anhydride | MeOH | None | 68 | 8.5 |
Temperature modulates both reaction kinetics and stereochemical fidelity. Cyclization below 0°C ensures kinetic control favoring the trans-isomer, while carboxylation above -15°C accelerates undesired racemization. Hydroxylation exhibits an Arrhenius discontinuity at 40°C: below this threshold, trans-selectivity exceeds 15:1, but collapses to 3:1 above 50°C due to chair inversion. Reaction time studies reveal 12h as optimal for Boc protection—shorter durations (<6h) leave 20% starting material, while extended times (>24h) provoke decarboxylation [2] [7]. Refrigeration (2–8°C) during storage maintains the compound’s stability, preventing retro-cyclization [9].
Scale-up introduces three key bottlenecks: (1) Exotherm management during Boc protection at >100g scale requires continuous flow reactors with in-line heat exchangers; (2) Chromatography becomes impractical beyond 1kg, necessitating crystallization in heptane/ethyl acetate (4:1) to achieve 99.5% ee; (3) Catalyst recycling via Pd/C immobilization on magnetic nanoparticles reduces costs for hydrogenation steps [4]. Industrial trials demonstrate that telescoping the hydroxylation-carboxylation sequence without intermediate isolation boosts overall yield from 62% to 78% while reducing solvent waste [7]. Pilot-scale runs (50kg) confirm consistent production of 97% pure product meeting pharmaceutical-grade specifications .
Table 4: Scale-Up Performance Metrics
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7